4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95%
Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% (4-CPF-95) is a synthetic compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a tool for studying biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% has been used as a tool in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate for studying enzyme kinetics and protein-ligand interactions, as a component in drug discovery, and as a tool for studying the biochemical and physiological effects of compounds on living cells.
Mechanism of Action
4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% is a small molecule that can interact with proteins and enzymes in living cells. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to interact with other proteins and enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% have been studied in several laboratory experiments. In one study, 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% was found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In another study, 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% was found to activate the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% has been shown to induce the expression of genes involved in the regulation of cell cycle progression and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its low cost, its high purity, and its ability to interact with proteins and enzymes in living cells. The main limitation of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% is that it is a synthetic compound and its effects on living cells may not be fully understood.
Future Directions
The potential future directions for 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% include further research into its biochemical and physiological effects in living cells, its potential applications in drug discovery, and its potential use in the development of new therapeutic agents. In addition, further research into its mechanism of action and its interactions with proteins and enzymes could lead to a better understanding of its effects on living cells. Finally, further research could also be conducted to determine the optimal concentration and dosage of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% for use in laboratory experiments.
Synthesis Methods
4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95% can be synthesized in a two-step process. The first step involves the reaction between 2-chloro-5-hydroxyphenylacetic acid and 2-fluoro-5-methylbenzene-sulfonyl chloride in the presence of triethylamine and dichloromethane. This reaction yields 4-(2-chloro-5-hydroxyphenyl)-2-fluorobenzenesulfonamide. The second step involves the hydrolysis of the sulfonamide with aqueous sodium hydroxide to obtain the desired 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol, 95%.
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-10-3-2-8(15)6-9(10)7-1-4-12(16)11(14)5-7/h1-6,15-16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBVBGPEMYQVNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684333 | |
Record name | 6-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-31-3 | |
Record name | [1,1′-Biphenyl]-3,4′-diol, 6-chloro-3′-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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